Cas no 68535-54-6 (4-chloro-2-(4-methoxyphenyl)pyrimidine)
4-chloro-2-(4-methoxyphenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-chloro-2-(4-methoxyphenyl)-
- 4-chloro-2-(4-methoxyphenyl)pyrimidine
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- Inchi: 1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3
- InChI Key: UIESIOWFOXFWRJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC(C2C=CC(=CC=2)OC)=N1
Computed Properties
- Exact Mass: 220.04047
Experimental Properties
- PSA: 35.01
4-chloro-2-(4-methoxyphenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM306744-1g |
4-Chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 1g |
$413 | 2023-02-01 | |
| TRC | C378208-10mg |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C378208-50mg |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 50mg |
$ 160.00 | 2022-04-28 | ||
| TRC | C378208-100mg |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 100mg |
$ 230.00 | 2022-04-28 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22388-1G |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 1g |
¥ 2,547.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22388-5G |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 5g |
¥ 7,616.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22388-10G |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 10g |
¥ 11,299.00 | 2023-04-07 | |
| Enamine | EN300-253801-0.05g |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 0.05g |
$118.0 | 2024-06-19 | |
| Enamine | EN300-253801-0.1g |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 0.1g |
$176.0 | 2024-06-19 | |
| Enamine | EN300-253801-0.25g |
4-chloro-2-(4-methoxyphenyl)pyrimidine |
68535-54-6 | 95% | 0.25g |
$252.0 | 2024-06-19 |
4-chloro-2-(4-methoxyphenyl)pyrimidine Suppliers
4-chloro-2-(4-methoxyphenyl)pyrimidine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-chloro-2-(4-methoxyphenyl)pyrimidine
Recent Advances in the Study of 4-chloro-2-(4-methoxyphenyl)pyrimidine (CAS: 68535-54-6)
4-chloro-2-(4-methoxyphenyl)pyrimidine (CAS: 68535-54-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-chloro-2-(4-methoxyphenyl)pyrimidine as a building block for the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that modifications at the 4-position of the pyrimidine ring could significantly enhance the compound's binding affinity and selectivity for mutant EGFR isoforms, which are often implicated in non-small cell lung cancer (NSCLC). The findings suggest that this compound could serve as a promising scaffold for the development of next-generation targeted therapies.
Another significant advancement was reported in a 2023 paper in Bioorganic & Medicinal Chemistry Letters, where 4-chloro-2-(4-methoxyphenyl)pyrimidine was utilized in the synthesis of dual JAK/STAT inhibitors. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's pharmacokinetic properties, resulting in derivatives with improved oral bioavailability and reduced off-target effects. These derivatives showed potent anti-inflammatory activity in preclinical models, indicating their potential for treating autoimmune diseases such as rheumatoid arthritis.
From a synthetic chemistry perspective, a recent study in Tetrahedron Letters described an efficient and scalable method for the preparation of 4-chloro-2-(4-methoxyphenyl)pyrimidine. The new protocol utilizes a one-pot condensation reaction under mild conditions, offering higher yields and reduced environmental impact compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.
In addition to its applications in small-molecule drug development, 4-chloro-2-(4-methoxyphenyl)pyrimidine has also been investigated as a tool compound in chemical biology. A 2022 study in ACS Chemical Biology demonstrated its utility as a photoaffinity probe for mapping kinase-substrate interactions. The compound's chloro group was replaced with a photoreactive moiety, enabling covalent crosslinking with target proteins upon UV irradiation. This approach provided valuable insights into the dynamic interactions within kinase signaling pathways.
Despite these promising developments, challenges remain in the optimization of 4-chloro-2-(4-methoxyphenyl)pyrimidine-based therapeutics. Recent pharmacokinetic studies have highlighted the need for further improvements in metabolic stability and tissue distribution. However, the compound's modular structure offers ample opportunities for medicinal chemistry optimization, as evidenced by the growing number of patents filed in this area over the past two years.
In conclusion, 4-chloro-2-(4-methoxyphenyl)pyrimidine (CAS: 68535-54-6) continues to be a valuable scaffold in drug discovery and chemical biology. Recent research has expanded its applications across multiple therapeutic areas, from oncology to inflammation, while also advancing synthetic methodologies. Future studies are expected to focus on the development of more selective and metabolically stable derivatives, potentially leading to novel clinical candidates in the coming years.
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